



Application Notes & Protocols for HPLC-UV Analysis of 5-O-Methylvisammioside

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Compound of Interest		
Compound Name:	5-O-Methylvisammioside	
Cat. No.:	B191338	Get Quote

These application notes provide a comprehensive guide for the quantitative analysis of **5-O-Methylvisammioside** using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This methodology is crucial for researchers, scientists, and professionals involved in drug development and natural product analysis.

1. Introduction

5-O-Methylvisammioside is a natural chromone isolated from Saposhnikovia divaricata and other plants.[1][2] It is a compound of interest due to its potential pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects.[3] Accurate and reliable quantification of **5-O-Methylvisammioside** is essential for quality control, pharmacokinetic studies, and formulation development. This document outlines a validated HPLC-UV method for its determination.

2. Physicochemical Properties of 5-O-Methylvisammioside



Property	Value
CAS Number	84272-85-5[4]
Molecular Formula	C22H28O10[4]
Molecular Weight	452.46 g/mol [5]
Purity (Typical)	>98% (by HPLC)[4]
Appearance	White to off-white solid[1]
Solubility	Soluble in DMSO (\geq 50 mg/mL) and water (\geq 25 mg/mL)[1]

3. Experimental Protocols

This section details the necessary protocols for sample and standard preparation, as well as the instrumental analysis.

3.1. Preparation of Standard Stock and Working Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-O-Methylvisammioside reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) with the aid of an ultrasonic bath if necessary.
 [1] Dilute to the mark with methanol or a suitable solvent mixture. This stock solution should be stored at -20°C for long-term stability.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).

3.2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general protocol for a solid extract is provided below:

 Accurately weigh a known amount of the sample (e.g., 1 g of powdered plant material or formulation).



- Transfer the sample to a suitable extraction vessel.
- Add a defined volume of extraction solvent (e.g., 25 mL of methanol).
- Perform extraction using a suitable method such as sonication for 30 minutes or overnight maceration.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial prior to injection.

3.3. HPLC-UV Method

The following HPLC conditions are based on a method developed for the simultaneous determination of **5-O-Methylvisammioside** and another compound.[6] These conditions should be a good starting point for method optimization.

Parameter	Recommended Condition
Instrument	HPLC system with UV/Vis Detector
Column	Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 μ m) or equivalent[6]
Mobile Phase	Acetonitrile : Water (Gradient or Isocratic - requires optimization)
Flow Rate	1.0 mL/min[6]
Detection Wavelength	302 nm[6]
Injection Volume	10 - 20 μL
Column Temperature	Ambient or controlled at 25-30°C
Run Time	To be determined based on the retention time of the analyte

4. Method Validation



To ensure the reliability of the analytical method, it should be validated according to standard guidelines. The following parameters should be assessed:

Validation Parameter	Typical Acceptance Criteria
Linearity (r²)	≥ 0.999
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	No interfering peaks at the retention time of the analyte

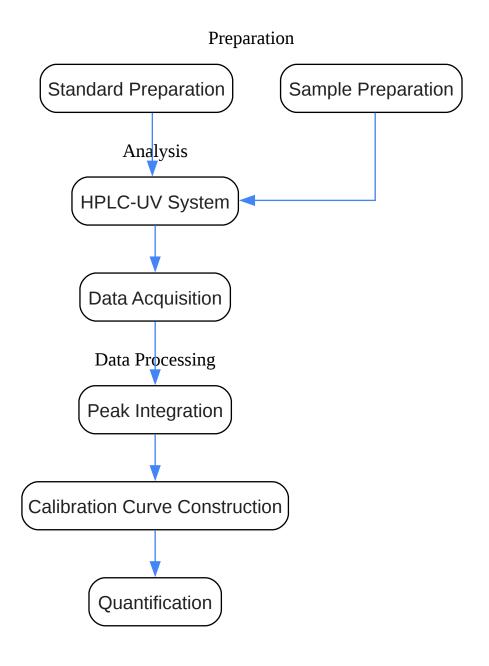
Note: The values in this table are representative and the actual results must be determined experimentally.

5. Diagrams

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of **5-O-Methylvisammioside**.





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Caption: Workflow for HPLC-UV analysis of **5-O-Methylvisammioside**.

5.2. Signaling Pathways

Information regarding the specific signaling pathways modulated by **5-O-Methylvisammioside** is not extensively detailed in the currently available scientific literature. While it is known to possess anti-inflammatory and analgesic properties, the precise molecular targets and



pathways have not been fully elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time.

6. Conclusion

The HPLC-UV method described in these application notes provides a robust framework for the quantitative analysis of **5-O-Methylvisammioside**. The provided protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, will enable researchers to accurately determine the concentration of this compound in various samples. Further optimization of the mobile phase composition may be required to achieve the best chromatographic resolution for specific sample matrices.

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